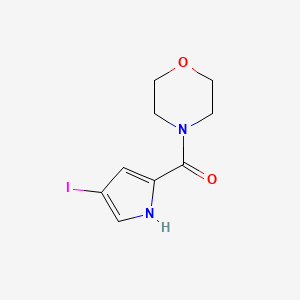
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminopropyl group attached to a pyrrole ring, which is further substituted with a dione moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidine with 2-aminopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial production methods often involve the use of immobilized whole-cell biocatalysts with transaminase activity. This biocatalytic approach offers an environmentally friendly and economically viable method for the synthesis of enantiopure compounds .
Análisis De Reacciones Químicas
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form imine derivatives.
Common reagents used in these reactions include hydrazine, acetic anhydride, and various aldehydes . The major products formed from these reactions include pyrrolo[3,4-c]pyrazoles and other substituted pyrrolin-2-ones .
Aplicaciones Científicas De Investigación
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group is believed to play a crucial role in its biological activity by interacting with neurotransmitter receptors and enzymes. The compound may also modulate the release of neurotransmitters, leading to its observed pharmacological effects .
Comparación Con Compuestos Similares
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride can be compared with other similar compounds such as:
4-Hydroxyamphetamine: Both compounds have sympathomimetic effects, but this compound has a unique pyrrole-dione structure.
Methiopropamine: This compound is structurally related but has different pharmacological properties due to the presence of a thiophene ring.
alpha-Pyrrolidinohexiophenone: Another structurally similar compound with stimulant effects, but with a different mechanism of action.
Propiedades
Fórmula molecular |
C7H11ClN2O2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
1-(2-aminopropyl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h2-3,5H,4,8H2,1H3;1H |
Clave InChI |
ARYYLSUXCALNAP-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=O)C=CC1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)



![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)


![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)


![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)
